molecular formula C19H19FN6O2 B2675308 N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251611-01-4

N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2675308
CAS No.: 1251611-01-4
M. Wt: 382.399
InChI Key: UJQOYXCARKANIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reactants: Pyrimidinyl-imidazole, Morpholine
  • Conditions: Heating, Solvent (e.g., toluene)
  • Product: Morpholinyl-pyrimidinyl-imidazole
  • Step 4: Attachment of Fluorophenylmethyl Group

    • Reactants: Morpholinyl-pyrimidinyl-imidazole, 4-fluorobenzyl chloride
    • Conditions: Base (e.g., sodium hydride), Solvent (e.g., THF)
    • Product: N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
  • Industrial Production Methods

    Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of “N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the pyrimidinyl and morpholinyl groups. The final step usually involves the attachment of the fluorophenylmethyl group.

    • Step 1: Synthesis of Imidazole Core

      • Reactants: Glyoxal, Ammonium acetate
      • Conditions: Reflux in ethanol
      • Product: Imidazole

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.

      Reduction: Reduction reactions can occur at the pyrimidinyl or morpholinyl groups.

      Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, Hydrogen peroxide

      Reduction: Sodium borohydride, Lithium aluminum hydride

      Substitution: Nucleophiles such as amines or thiols

    Major Products

      Oxidation: Oxidized derivatives of the imidazole ring

      Reduction: Reduced derivatives of the pyrimidinyl or morpholinyl groups

      Substitution: Substituted derivatives of the fluorophenyl group

    Scientific Research Applications

    Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.

    Biology

    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with biological macromolecules.

    Medicine

    • Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
    • Used in drug development and medicinal chemistry research.

    Industry

    • Utilized in the development of new materials with specific properties.
    • Employed in the synthesis of specialty chemicals.

    Mechanism of Action

    The mechanism of action of “N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[(4-chlorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
    • N-[(4-bromophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

    Uniqueness

    • The presence of the fluorophenyl group may impart unique electronic properties, affecting the compound’s reactivity and interactions.
    • The combination of the imidazole, pyrimidinyl, and morpholinyl groups provides a unique scaffold for biological activity.

    Properties

    IUPAC Name

    N-[(4-fluorophenyl)methyl]-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H19FN6O2/c20-15-3-1-14(2-4-15)10-21-19(27)16-11-26(13-24-16)18-9-17(22-12-23-18)25-5-7-28-8-6-25/h1-4,9,11-13H,5-8,10H2,(H,21,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UJQOYXCARKANIS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H19FN6O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    382.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.